molecular formula C9H6BrClO B1374740 4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one CAS No. 66790-63-4

4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one

Cat. No.: B1374740
CAS No.: 66790-63-4
M. Wt: 245.5 g/mol
InChI Key: JLFWUCQLFJKMGU-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one: is an organic compound with the molecular formula C9H8BrClO It is a derivative of indanone, featuring both bromine and chlorine substituents on the indanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one typically involves the bromination and chlorination of 2,3-dihydro-1H-inden-1-one. The process can be summarized as follows:

    Bromination: The starting material, 2,3-dihydro-1H-inden-1-one, is treated with a brominating agent such as bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). This step introduces the bromine atom at the 4-position of the indanone ring.

    Chlorination: The brominated intermediate is then subjected to chlorination using a chlorinating agent such as chlorine (Cl2) or thionyl chloride (SOCl2). This step introduces the chlorine atom at the 5-position of the indanone ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The carbonyl group in the indanone ring can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

    Substitution: Products with various functional groups replacing the bromine or chlorine atoms.

    Reduction: The corresponding alcohol derivative.

    Oxidation: More complex oxidized derivatives.

Scientific Research Applications

4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,3-dihydro-1H-inden-1-one: Lacks the chlorine substituent.

    5-Chloro-2,3-dihydro-1H-inden-1-one: Lacks the bromine substituent.

    2,3-Dihydro-1H-inden-1-one: Lacks both bromine and chlorine substituents.

Uniqueness

4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one is unique due to the presence of both bromine and chlorine atoms on the indanone ring, which can influence its reactivity and potential applications. The combination of these substituents can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-bromo-5-chloro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClO/c10-9-6-2-4-8(12)5(6)1-3-7(9)11/h1,3H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFWUCQLFJKMGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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